molecular formula C41H45N2NaO6S2 B1236680 Sodium4-(2-(5-(1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate CAS No. 64285-36-5

Sodium4-(2-(5-(1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B1236680
CAS No.: 64285-36-5
M. Wt: 748.9 g/mol
InChI Key: LAYIHRUYRMYLTJ-UHFFFAOYSA-M
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Description

Sodium4-(2-(5-(1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C41H45N2NaO6S2 and its molecular weight is 748.9 g/mol. The purity is usually 95%.
The exact mass of the compound sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Structure and Spectroscopy

  • Shahab et al. (2015) investigated the molecular structure and spectral properties of a dichroic dye related to the sodium compound . Their study using Density Functional Theory (DFT) modeled the structure and molecular properties, including UV, IR, and NMR spectra, of this substance (Shahab et al., 2015).

Aggregation Behavior and Spectroscopy

  • The work by Berlepsch and Böttcher (2015) explored the aggregation behavior of an Indocyanine Cy5 dye structurally similar to the sodium compound. They utilized absorption and fluorescence spectroscopies, along with cryogenic transmission electron microscopy, to study changes in absorption spectra under various conditions (Berlepsch & Böttcher, 2015).

Synthesis and Modification of Derivatives

  • Velikorodov et al. (2010) synthesized new carbamate derivatives of indole, which are closely related to the core structure of the sodium compound. This work explored the potential for creating biologically active compounds through chemical modification (Velikorodov et al., 2010).

Applications in pH Sensing

  • Li et al. (2019) designed and synthesized probes based on indolium structures similar to the sodium compound. These probes were effective in detecting extreme acidic and alkaline environments, demonstrating potential applications in pH sensing (Li et al., 2019).

Photovoltaic Applications

  • Wu et al. (2009) researched the use of cyanine dyes, related to the sodium compound, in dye-sensitized solar cells. Their study focused on improving photoelectric conversion efficiency, indicating potential photovoltaic applications (Wu et al., 2009).

Poly(p-phenylene) Derivatives in Electroluminescence

  • Kim et al. (1998) synthesized water-soluble poly(p-phenylene) derivatives, which have relevance to the sodium compound in terms of their electronic and photophysical properties. These polymers showed potential in photo- and electroluminescent applications (Kim et al., 1998).

Surface Activities of Related Surfactants

  • Hu et al. (2016) synthesized anionic gemini surfactants derived from structures akin to the sodium compound, exploring their surface activities and potential applications in detergents and emulsifiers (Hu et al., 2016).

Mechanism of Action

Target of Action

It is commonly used in biomedical research for cell labeling and imaging studies .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence. This fluorescence is then detected, allowing for the visualization of the target cells .

Result of Action

The compound’s action results in the labeling and imaging of target cells. This allows researchers to track the distribution and behavior of these cells in biological systems .

Properties

IUPAC Name

sodium;4-[2-[5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46N2O6S2.Na/c1-40(2)36(42(26-12-14-28-50(44,45)46)34-24-22-30-16-8-10-18-32(30)38(34)40)20-6-5-7-21-37-41(3,4)39-33-19-11-9-17-31(33)23-25-35(39)43(37)27-13-15-29-51(47,48)49;/h5-11,16-25H,12-15,26-29H2,1-4H3,(H-,44,45,46,47,48,49);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYIHRUYRMYLTJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45N2NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80982835
Record name Sodium 4-(2-{5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]penta-2,4-dien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64285-36-5
Record name Sodium 4-(2-{5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]penta-2,4-dien-1-ylidene}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-penta-1,3-dienyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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